molecular formula C20H21ClN4O2S B4003238 N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B4003238
M. Wt: 416.9 g/mol
InChI Key: QYSFYIZLZNHPPZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: is a complex organic compound that features a combination of a benzimidazole moiety, a morpholine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound in the presence of a base.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction using an appropriate acylating agent.

    Formation of the Chlorinated Phenyl Group: The chlorinated phenyl group is synthesized separately and then coupled with the morpholine ring through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the chlorinated phenyl-morpholine derivative with the benzimidazole-sulfanyl-acetamide intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or at the benzimidazole ring.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to bind to DNA, while the morpholine ring can enhance solubility and bioavailability. The sulfanyl group may participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the benzimidazole ring.

    N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.

    N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)oxy]acetamide: Contains an ether instead of a sulfanyl group.

Uniqueness

The presence of the sulfanyl group in N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide distinguishes it from similar compounds, potentially imparting unique redox properties and biological activities. The combination of the benzimidazole, morpholine, and chlorinated phenyl groups also contributes to its distinct chemical and biological profile.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-13-2-4-16-17(10-13)24-20(23-16)28-12-19(26)22-14-3-5-18(15(21)11-14)25-6-8-27-9-7-25/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSFYIZLZNHPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

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